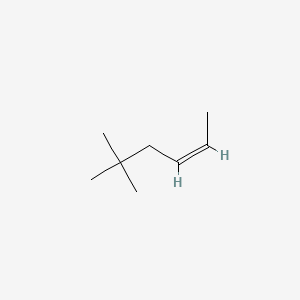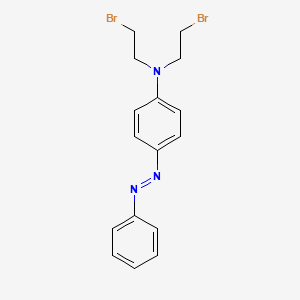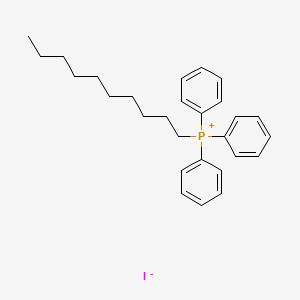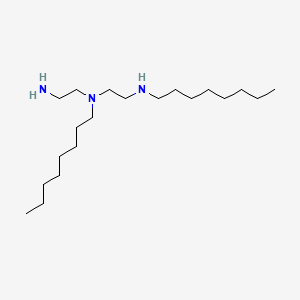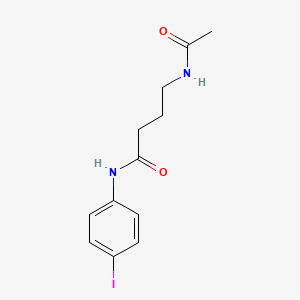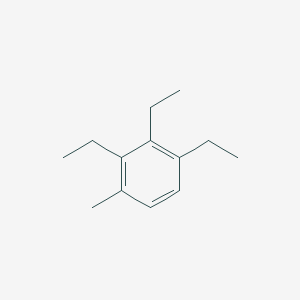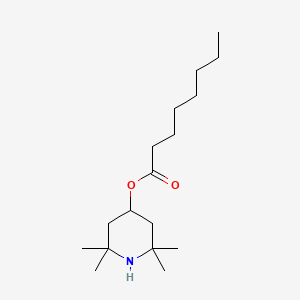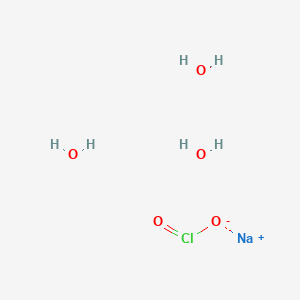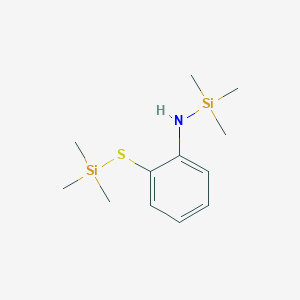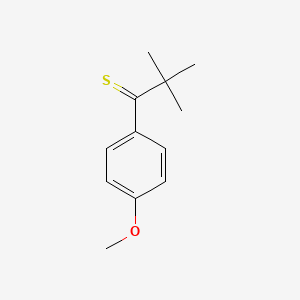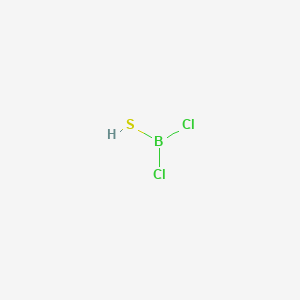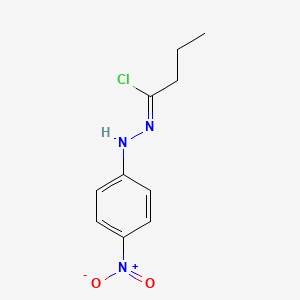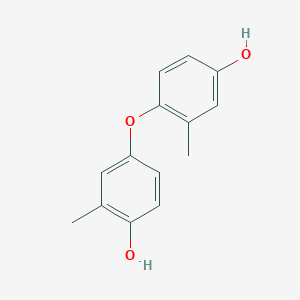
9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- is a chemical compound with the molecular formula C14H8O3S. It is a derivative of thioxanthene, characterized by the presence of a carboxylic acid group at the 2-position and a methyl group at the 7-position. This compound is notable for its unique structure, which includes a sulfur atom in the thioxanthene ring, contributing to its distinct chemical properties .
Preparation Methods
The synthesis of 9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate thioxanthene derivative.
Reaction Conditions: The carboxylation reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydroxide.
Industrial Production: On an industrial scale, the compound can be produced using a continuous flow reactor, which allows for precise control of reaction parameters and efficient production.
Chemical Reactions Analysis
9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thioxanthene derivatives with reduced functional groups.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters or amides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study the interactions of sulfur-containing compounds with biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- involves its interaction with specific molecular targets. The sulfur atom in the thioxanthene ring plays a crucial role in its activity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
When compared to other thioxanthene derivatives, 9H-Thioxanthene-2-carboxylic acid, 7-methyl-9-oxo- stands out due to its unique substitution pattern. Similar compounds include:
9H-Thioxanthene-2-carboxylic acid: Lacks the methyl group at the 7-position, resulting in different chemical properties.
9H-Thioxanthene-4-carboxylic acid, 9-oxo-: Has the carboxylic acid group at the 4-position, leading to variations in reactivity and applications.
Properties
CAS No. |
51907-72-3 |
|---|---|
Molecular Formula |
C15H10O3S |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
7-methyl-9-oxothioxanthene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O3S/c1-8-2-4-12-10(6-8)14(16)11-7-9(15(17)18)3-5-13(11)19-12/h2-7H,1H3,(H,17,18) |
InChI Key |
NQNPZSLDMJIDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



